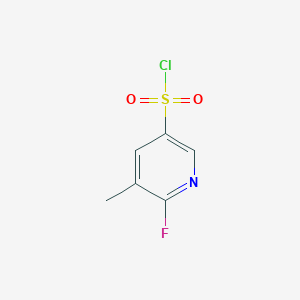

6-Fluoro-5-methylpyridine-3-sulfonyl chloride

Description

BenchChem offers high-quality 6-Fluoro-5-methylpyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-5-methylpyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-5-methylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO2S/c1-4-2-5(12(7,10)11)3-9-6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQSVJXHPMMSEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Therapeutic Potential of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride Derivatives

Abstract

The strategic incorporation of fluorine and privileged heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of the therapeutic potential of derivatives synthesized from 6-Fluoro-5-methylpyridine-3-sulfonyl chloride. This core scaffold combines the metabolic stability and unique electronic properties conferred by a fluoro-methyl substituted pyridine ring with the versatile reactivity of a sulfonyl chloride handle. We will explore a plausible synthetic pathway to the core scaffold, methods for its derivatization into a diverse chemical library, and hypothesize its potential as a source of novel inhibitors for key therapeutic targets in oncology, such as protein kinases and carbonic anhydrases. Detailed, field-proven experimental protocols for the synthesis and biological evaluation of these derivatives are provided to empower researchers in their drug discovery efforts.

Introduction: The Strategic Value of the 6-Fluoro-5-methylpyridine-3-sulfonamide Scaffold

The pyridine ring is a fundamental heterocycle present in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring makes it a highly valuable component in drug design. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][2] This strategic fluorination can lead to improved pharmacokinetic and pharmacodynamic profiles.[3]

The sulfonamide functional group (-SO₂NH₂) is another critical pharmacophore, renowned for its role in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[4] In modern drug discovery, the sulfonamide moiety is particularly recognized for its ability to act as a zinc-binding group in metalloenzymes, such as carbonic anhydrases, and to form key hydrogen bond interactions within the ATP-binding site of protein kinases.[5][6]

The convergence of these three structural features—a pyridine core, fluorine substitution, and a sulfonamide linkage—in the derivatives of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride presents a compelling starting point for the development of novel, targeted therapeutics. This guide will lay out the chemical logic and experimental pathways for exploring this promising area of medicinal chemistry.

Synthesis and Derivatization Strategy

The successful exploration of any chemical scaffold hinges on the efficient synthesis of the core intermediate and its subsequent derivatization. Here, we propose a robust and logical synthetic strategy.

Proposed Synthesis of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (3)

A plausible and effective method for the synthesis of heteroaromatic sulfonyl chlorides is the Sandmeyer reaction, which proceeds through a diazonium salt intermediate from a corresponding amine.[7] This approach is particularly suitable for introducing the sulfonyl chloride group at the 3-position of the pyridine ring.[8][9]

The proposed synthetic workflow is as follows:

Caption: Proposed synthetic workflow for the core scaffold.

Protocol 1: Synthesis of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (3)

-

Diazotization: To a stirred solution of 3-Amino-6-fluoro-5-methylpyridine (1.0 equiv) in 37% aqueous HCl (2.0 equiv) and acetonitrile at 0-5 °C, add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting slurry for 30 minutes.

-

Sandmeyer Reaction: In a separate flask, add 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) (0.6 equiv) and copper(II) chloride (0.05 equiv) to acetonitrile.[8]

-

Addition: Slowly add the cold diazonium salt slurry from Step 1 to the DABSO-containing mixture at room temperature. Vigorous nitrogen evolution will be observed.

-

Reaction Completion: Stir the reaction mixture at room temperature for 12-18 hours until TLC or LC-MS analysis indicates the complete consumption of the diazonium intermediate.

-

Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonyl chloride can be purified by column chromatography or used directly in the next step.

General Protocol for the Synthesis of Sulfonamide Derivatives

The sulfonyl chloride is a reactive electrophile that readily couples with a wide array of primary and secondary amines to form the corresponding sulfonamides.[4] This allows for the rapid generation of a diverse library of compounds for biological screening.

Caption: General workflow for sulfonamide derivatization.

Protocol 2: General Synthesis of 6-Fluoro-5-methylpyridine-3-sulfonamide Derivatives (4)

-

Setup: Dissolve the desired primary or secondary amine (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a suitable base, such as pyridine or triethylamine (1.5 equiv).

-

Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (3) (1.0 equiv) in the same anhydrous solvent dropwise over 10-15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide derivative (4).

Hypothesized Therapeutic Potential and Key Targets

The structural features of this scaffold suggest two primary, high-value therapeutic areas for investigation: oncology via kinase inhibition and the inhibition of carbonic anhydrases.

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[10] Many successful kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The pyridine ring in our scaffold is well-suited for this role. The sulfonamide moiety can form additional crucial interactions with charged or polar residues, such as a conserved lysine, further anchoring the inhibitor in the active site.[6]

Caption: Sulfonamide coordination to Zinc in CA active site.

Derivatives of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride, particularly those bearing a primary sulfonamide (R¹/R² = H), are prime candidates for potent and potentially selective inhibitors of tumor-associated CAs. [11]

A Framework for Biological Evaluation

A tiered approach to biological screening is essential for efficiently identifying and validating lead compounds.

Primary Screening: In Vitro Biochemical Kinase Assay

The initial step is to assess the direct inhibitory effect of the synthesized derivatives on the enzymatic activity of purified target kinases.

Protocol 3: In Vitro Biochemical Kinase Assay (e.g., TR-FRET)

-

Reagent Preparation: Prepare assay buffer, a solution of the purified kinase enzyme, a fluorescently labeled peptide substrate, and ATP.

-

Compound Plating: Serially dilute the test compounds in DMSO and dispense them into a 384-well assay plate.

-

Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate. This creates a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. [12]5. Data Analysis: Read the plate on a suitable microplate reader. The signal intensity is inversely proportional to the kinase activity. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Secondary Assay: Cellular Target Engagement

Once active compounds are identified, it is crucial to confirm that they bind to their intended target within a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. [13][14] Protocol 4: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Culture the target cancer cell line to ~80% confluency. Treat the cells with either the test compound at various concentrations or a vehicle control (DMSO) for 1-2 hours.

-

Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. [13]3. Lysis and Separation: Lyse the cells via freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. [15]4. Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein remaining at each temperature by Western Blot or another quantitative proteomics method.

-

Interpretation: A successful target engagement will result in the thermal stabilization of the target protein, shifting its melting curve to higher temperatures in the presence of the compound.

Preclinical Evaluation: In Vivo Tumor Xenograft Model

Promising lead compounds must be evaluated for their efficacy in a living organism. Mouse xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical model. [16][17]

Caption: Workflow for a typical in vivo xenograft study.

Protocol 5: Mouse Xenograft Efficacy Study

-

Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).

-

Tumor Growth: Monitor the mice until tumors reach an average volume of 100-200 mm³.

-

Group Assignment: Randomize the animals into treatment groups (e.g., n=8-10 per group), including a vehicle control group and one or more dose levels of the test compound.

-

Treatment: Administer the compound via a clinically relevant route (e.g., oral gavage) on a predetermined schedule (e.g., once daily for 21 days).

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

-

Efficacy Calculation: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation: A Hypothetical Screening Cascade

To illustrate the potential of this scaffold, the table below presents hypothetical data for a small set of derivatives against a target kinase and a corresponding cancer cell line.

| Compound ID | R¹ | R² | Target Kinase IC₅₀ (nM) | Cell Line Proliferation IC₅₀ (nM) |

| 4a | H | Cyclopropyl | 55 | 250 |

| 4b | H | 4-Morpholinyl | 28 | 120 |

| 4c | H | 3-Methoxyphenyl | 15 | 65 |

| 4d | CH₃ | 3-Methoxyphenyl | 250 | >1000 |

| Reference | - | - | 10 | 50 |

Data is hypothetical and for illustrative purposes only.

Future Directions and Conclusion

The 6-Fluoro-5-methylpyridine-3-sulfonyl chloride scaffold represents a promising starting point for the discovery of novel therapeutic agents. The synthetic accessibility and potential for diversification make it an attractive core for library synthesis. The initial biological evaluation should focus on screening against a panel of cancer-relevant protein kinases and carbonic anhydrases.

Future work on successful hits should involve:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the R-groups on the sulfonamide nitrogen to optimize potency and selectivity.

-

ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of lead compounds to ensure drug-like characteristics.

-

Structural Biology: Obtaining co-crystal structures of inhibitors bound to their target proteins to rationalize SAR and guide further design efforts.

References

-

Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

-

PubMed. (2019). The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. Retrieved from [Link]

-

PMC - NIH. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Retrieved from [Link]

-

Clayden, Greeves, Warren and Wothers. (2025). Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. Retrieved from [Link]

-

MDPI. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

PMC - NIH. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Retrieved from [Link]

-

ACS Publications. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. Retrieved from [Link]

-

Pharma Models. (2014). Animal Testing Significantly Advances Cancer Research. Retrieved from [Link]

-

PMC - NIH. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. Retrieved from [Link]

-

ACS Publications. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Retrieved from [Link]

-

ResearchGate. (2018). In vivo screening models of anticancer drugs. Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyridine N-Oxide-structure. Retrieved from [Link]

-

University of Lucknow. (n.d.). Pyridine Lecture Notes. Retrieved from [Link]

-

PMC - NIH. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

-

PMC - NIH. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). 2963019 METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. Retrieved from [Link]

-

RSC Publishing. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Retrieved from [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

-

YouTube. (2020). Reactivity of Pyridine-N-Oxide. Retrieved from [Link]

- Google Patents. (n.d.). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.

-

PMC - NIH. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

-

Eureka. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Retrieved from [Link]

-

PubMed - NIH. (n.d.). In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]

-

PMC - NIH. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Ingenta Connect. (2023). Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2-carboxamide Derivatives for Targeting PD-L1 in Cancer. Retrieved from [Link]

-

PubMed. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]

-

ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]

-

ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

-

ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

-

IJSDR. (n.d.). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. Retrieved from [Link]

-

MDPI. (n.d.). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Retrieved from [Link]

-

PMC - NIH. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]

-

Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]

-

NIH. (n.d.). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Retrieved from [Link]

-

MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. mdpi.com [mdpi.com]

- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. news-medical.net [news-medical.net]

- 15. bio-protocol.org [bio-protocol.org]

- 16. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Animal Testing Significantly Advances Cancer Research [pharmamodels.net]

An In-depth Technical Guide on the Role of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride in Medicinal Chemistry: A Keystone Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific public-domain data on 6-fluoro-5-methylpyridine-3-sulfonyl chloride is nascent, its structural motifs—a fluorinated and methylated pyridine ring coupled with a reactive sulfonyl chloride—position it as a highly valuable, yet under-documented, building block in medicinal chemistry. This technical guide synthesizes information from analogous substituted pyridine-3-sulfonyl chlorides to build a comprehensive understanding of its potential. We will explore the fundamental importance of the pyridine scaffold, the synthetic utility of the sulfonyl chloride functional group, and the nuanced influence of fluoro and methyl substituents on molecular properties. This guide will serve as a foundational resource, providing insights into the synthesis, reactivity, and prospective applications of this compound class in the design of next-generation therapeutics.

Introduction: The Strategic Importance of Substituted Pyridine-3-sulfonyl Chlorides

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and blockbuster drugs. Its nitrogen atom acts as a hydrogen bond acceptor and can significantly influence the aqueous solubility and metabolic stability of a drug molecule. The strategic functionalization of this ring system allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

Among the various functionalized pyridines, those bearing a sulfonyl chloride group at the 3-position are of particular interest. Pyridine-3-sulfonyl chloride and its derivatives are powerful electrophilic reagents primarily used for the synthesis of sulfonamides, a critical pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages.

The subject of this guide, 6-fluoro-5-methylpyridine-3-sulfonyl chloride, combines three key structural features:

-

The Pyridine Core: A foundational heterocyclic scaffold.

-

The Sulfonyl Chloride Group: A reactive handle for sulfonamide formation.

-

Fluoro and Methyl Substituents: These groups are strategically placed to modulate the electronic properties, lipophilicity, and metabolic stability of the resulting molecules.

This unique combination suggests its potential for creating novel drug candidates with tailored properties.

Synthesis and Chemical Properties

While specific synthetic routes for 6-fluoro-5-methylpyridine-3-sulfonyl chloride are not widely published, its synthesis can be inferred from established methods for preparing other substituted pyridine-3-sulfonyl chlorides.

General Synthetic Pathways

A common and industrially scalable method for the synthesis of pyridine-3-sulfonyl chlorides involves a multi-step process starting from a corresponding aminopyridine.

A plausible synthetic route is as follows:

-

Diazotization: The synthesis would likely begin with 6-fluoro-5-methylpyridin-3-amine. This starting material would undergo a diazotization reaction, typically using sodium nitrite in an acidic medium, to form a diazonium salt intermediate.

-

Sulfonyl Chlorination: The diazonium salt is then subjected to a sulfonyl chlorination reaction. A common method involves reacting the intermediate with a mixture of thionyl chloride and a copper catalyst in an aqueous solution.

The general workflow for this transformation is depicted below:

Caption: Generalized synthetic pathway for substituted pyridine-3-sulfonyl chlorides.

Chemical Reactivity and Handling

Pyridine-3-sulfonyl chlorides are highly reactive compounds. The sulfonyl chloride moiety is a strong electrophile, making the compound susceptible to hydrolysis. Therefore, it must be handled under anhydrous conditions to prevent decomposition. Due to its reactivity, it is also a potent lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

The Role of Fluoro and Methyl Substituents in Medicinal Chemistry

The incorporation of fluorine and methyl groups into drug candidates is a well-established strategy in medicinal chemistry to optimize their properties.

The Influence of the Fluorine Atom

The fluorine atom at the 6-position of the pyridine ring is expected to have several significant effects:

-

Modulation of Basicity: Fluorine is a highly electronegative atom and acts as an electron-withdrawing group. Its presence on the pyridine ring will decrease the basicity of the pyridine nitrogen. This can be advantageous in drug design to reduce off-target interactions with acidic cellular components and can influence the pKa of the molecule, affecting its absorption and distribution.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The introduction of fluorine can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially increasing the binding affinity and potency of the drug. The presence of a fluorine atom is a key feature in many quinolone antibiotics, contributing to their broad spectrum of activity.

The Impact of the Methyl Group

The methyl group at the 5-position also plays a crucial role:

-

Increased Lipophilicity: The methyl group is a lipophilic substituent. Its addition can increase the overall lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Steric Effects: The methyl group can provide steric bulk, which can influence the conformation of the molecule and its binding to a target protein. This can lead to improved selectivity for the desired target over other proteins.

-

Filling Hydrophobic Pockets: A methyl group can fit into small hydrophobic pockets within a protein's active site, leading to favorable van der Waals interactions and increased binding affinity. The regioselective introduction of a methyl group can significantly alter the biological properties of a pyridine-containing molecule.

The interplay between the electron-withdrawing fluorine atom and the electron-donating (by hyperconjugation) methyl group creates a unique electronic environment on the pyridine ring, which can be exploited by medicinal chemists to fine-tune the properties of the resulting sulfonamides.

Applications in Drug Discovery and Development

The primary application of 6-fluoro-5-methylpyridine-3-sulfonyl chloride in medicinal chemistry is as a reagent for the synthesis of novel sulfonamides with potential therapeutic activity.

Synthesis of Bioactive Sulfonamides

The reaction of 6-fluoro-5-methylpyridine-3-sulfonyl chloride with a diverse library of primary and secondary amines would generate a corresponding library of sulfonamides. This is a common strategy in the early stages of drug discovery to rapidly generate a range of compounds for biological screening.

Caption: Reaction of 6-fluoro-5-methylpyridine-3-sulfonyl chloride with an amine.

Potential Therapeutic Areas

Given the wide range of biological activities associated with sulfonamides and substituted pyridines, compounds derived from 6-fluoro-5-methylpyridine-3-sulfonyl chloride could be investigated for a variety of therapeutic applications, including:

-

Oncology: Many kinase inhibitors and other anticancer agents incorporate sulfonamide and substituted pyridine moieties.

-

Infectious Diseases: The sulfonamide group is a classic antibacterial pharmacophore. Novel derivatives could be explored for activity against drug-resistant bacteria.

-

Inflammatory Diseases: A number of anti-inflammatory drugs contain sulfonamide structures.

-

Central Nervous System (CNS) Disorders: The ability of the fluoro and methyl groups to modulate lipophilicity could be leveraged to design CNS-penetrant drugs.

Case Study: Vonoprazan (TAK-438)

While not containing the exact 6-fluoro-5-methyl substitution, the development of the potassium-competitive acid blocker Vonoprazan (TAK-438) highlights the importance of pyridine-3-sulfonyl chloride as a key intermediate. The synthesis of Vonoprazan involves the use of pyridine-3-sulfonyl chloride to introduce the pyridylsulfonyl group, which is crucial for its biological activity. This underscores the value of substituted pyridine-3-sulfonyl chlorides in constructing complex and potent pharmaceutical agents.

Conclusion and Future Outlook

6-Fluoro-5-methylpyridine-3-sulfonyl chloride represents a promising, albeit currently under-explored, building block for medicinal chemistry. By leveraging the established synthetic utility of the sulfonyl chloride group and the well-understood benefits of fluorine and methyl substitution, researchers can utilize this reagent to generate novel sulfonamides with potentially superior pharmacological profiles. The strategic combination of these structural features offers a compelling avenue for the development of new therapeutics across a range of disease areas. As synthetic methodologies advance and the demand for novel chemical matter continues to grow, we anticipate that reagents such as 6-fluoro-5-methylpyridine-3-sulfonyl chloride will play an increasingly important role in the future of drug discovery.

References

- The pharmaceutical industry constantly seeks novel compounds to combat diseases and improve human health. Central to this endeavor is the field of medicinal chemistry, which relies heavily on the synthesis of complex organic molecules. Pyridine derivatives, owing to their inherent structural versatility and biological relevance, are frequently incorporated into drug candidates.

An In-depth Technical Guide to 6-Fluoro-5-methylpyridine-3-sulfonyl chloride and its Analogs for Advanced Research

This technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride, including its chemical identifiers, properties, and significance in synthetic chemistry. Given the specificity of this compound, this guide also extends to closely related analogs to provide a broader context for its application and synthesis.

Executive Summary

Pyridine sulfonyl chlorides are a critical class of reagents in medicinal chemistry, primarily utilized for the synthesis of sulfonamides and other key intermediates in drug discovery. Their reactivity and the ability to introduce the sulfonyl group make them invaluable building blocks. This guide focuses on 6-Fluoro-5-methylpyridine-3-sulfonyl chloride, a fluorinated pyridine derivative. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] The strategic placement of fluoro and methyl groups on the pyridine ring can significantly influence the electronic and steric properties of the molecule, offering fine-tuning of its reactivity and the properties of its downstream products.

While specific data for 6-Fluoro-5-methylpyridine-3-sulfonyl chloride is not widely available, this guide will provide detailed information on closely related and commercially available analogs. By understanding the properties and synthesis of these analogs, researchers can infer the characteristics and potential synthetic routes for the target compound.

Chemical Identifiers and Properties

A precise CAS number for 6-Fluoro-5-methylpyridine-3-sulfonyl chloride is not readily found in common chemical databases. However, several isomeric and analogous compounds are well-documented. Below is a table summarizing the identifiers for key related compounds.

| Compound Name | CAS Number | Molecular Formula | PubChem CID |

| Pyridine-3-sulfonyl chloride | 16133-25-8 | C5H4ClNO2S | 3164136[2] |

| 6-fluoro-2-methylpyridine-3-sulfonyl chloride | 2385664-12-8 | C6H5ClFNO2S | N/A |

| 6-Fluoropyridine-2-sulfonyl chloride | 128583-07-3 | C5H3ClFNO2S | N/A |

| 5-Fluoropyridine-3-sulfonyl chloride | N/A | C5H3ClFNO2S | 45792531[3] |

| 3-Fluoro-5-methylpyridine | 407-21-6 | C6H6FN | 2762892[4] |

| 3-Chloro-5-methylpyridine | 19230-55-8 | C6H6ClN | 2762899[5] |

Note: "N/A" indicates that the information is not available in the searched public databases.

The properties of these compounds are largely dictated by the pyridine ring and the sulfonyl chloride functional group. The sulfonyl chloride is a highly reactive group, susceptible to hydrolysis and reaction with nucleophiles. The fluorine and methyl substituents on the pyridine ring will modulate this reactivity.

Synthesis of Pyridine Sulfonyl Chlorides

The synthesis of pyridine sulfonyl chlorides can be approached through several established methods. The choice of method often depends on the starting materials and the stability of the target molecule.

From Amino Pyridines

A common route to sulfonyl chlorides is through the diazotization of an aminopyridine followed by a sulfonyl chlorination reaction. This multi-step process is illustrated in the diagram below.

Caption: Synthesis from the corresponding sulfonic acid.

Protocol:

-

The pyridine sulfonic acid is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). [6]2. The reaction mixture is typically heated to drive the reaction to completion.

-

The product is then isolated by pouring the reaction mixture onto ice and filtering the resulting solid. [6]

Applications in Drug Discovery

Pyridine sulfonyl chlorides are valuable reagents for the synthesis of a wide range of biologically active molecules. Their primary application is in the formation of sulfonamides, a common motif in many pharmaceutical compounds.

The general reaction is the coupling of the sulfonyl chloride with a primary or secondary amine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Fluoropyridine-3-sulfonyl chloride | C5H3ClFNO2S | CID 45792531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-5-methylpyridine | C6H6FN | CID 2762892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-5-methylpyridine | C6H6ClN | CID 2762899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Novel Sulfonamides via 6-Fluoro-5-methylpyridine-3-sulfonyl chloride

Executive Summary

This document provides a comprehensive technical guide for the synthesis of sulfonamides utilizing 6-Fluoro-5-methylpyridine-3-sulfonyl chloride. Tailored for researchers, medicinal chemists, and drug development professionals, these notes move beyond simple procedural outlines to offer insights into the causality behind experimental choices, ensuring robust and reproducible outcomes. We present detailed, validated protocols for the coupling of this versatile building block with both aromatic and aliphatic amines, supplemented with mechanistic diagrams, workflow visualizations, and a practical troubleshooting guide. The strategic incorporation of the 6-fluoro-5-methylpyridine moiety offers a compelling avenue for modulating the pharmacokinetic and pharmacodynamic profiles of novel chemical entities.

The Strategic Advantage of the Pyridine Sulfonamide Moiety

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, integral to a wide range of therapeutic agents.[1] The classical synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] The specific use of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride as an electrophile introduces a heteroaromatic ring with unique electronic and steric properties.

-

Fluorine Substitution: The C6-fluoro group can significantly enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity through favorable electrostatic interactions with target proteins.

-

Methyl Substitution: The C5-methyl group provides a steric handle to probe binding pockets and can influence solubility and crystal packing.

-

Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and modulates the pKa of the entire molecule, impacting solubility and cell permeability.

This guide provides the essential framework for leveraging these properties in a drug discovery context.

Mechanistic Rationale: Nucleophilic Sulfonyl Substitution

The core transformation is the nucleophilic substitution at the sulfur center of the sulfonyl chloride. The amine's lone pair of electrons attacks the highly electrophilic sulfur atom. This is generally considered a two-step addition-elimination process, proceeding through a transient, high-energy intermediate.[3] The reaction is driven to completion by the departure of the stable chloride leaving group and the neutralization of the resulting hydrochloric acid by a suitable base.

Figure 1: General mechanism of sulfonamide formation.

Experimental Protocols: Synthesis and Workup

Core Directive: Reagent and Reaction Integrity

Sulfonyl chlorides are highly susceptible to hydrolysis. The success of these protocols is contingent upon the rigorous exclusion of moisture.

-

Solvents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

-

Glassware: Oven-dry all glassware immediately before use.

-

Atmosphere: Conduct the reaction under an inert atmosphere (e.g., dry Nitrogen or Argon).

Protocol I: Synthesis of N-Aryl Sulfonamides

This protocol is optimized for the coupling of less nucleophilic aromatic amines, such as substituted anilines.

Materials:

-

6-Fluoro-5-methylpyridine-3-sulfonyl chloride (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Procedure:

-

To an oven-dried, round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.1 eq) and anhydrous DCM.

-

Add triethylamine (2.0 eq) to the solution and cool the flask to 0 °C using an ice-water bath.

-

In a separate flask, dissolve 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the sulfonyl chloride is consumed.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ (to remove residual acid), and brine (to reduce water content).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Figure 2: Experimental workflow for N-aryl sulfonamide synthesis.

Protocol II: Synthesis of N-Alkyl Sulfonamides

This protocol is adapted for more nucleophilic and often more basic aliphatic amines. Pyridine is used here as both the base and a co-solvent.

Materials:

-

6-Fluoro-5-methylpyridine-3-sulfonyl chloride (1.1 eq)

-

Aliphatic Amine (1.0 eq)

-

Anhydrous Pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Saturated NH₄Cl (aq), Brine

-

Anhydrous Na₂SO₄

Step-by-Step Procedure:

-

In an oven-dried flask under N₂, dissolve the aliphatic amine (1.0 eq) in anhydrous THF.

-

Add anhydrous pyridine (3.0 eq) and cool the solution to 0 °C.

-

Add 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are typically faster than with anilines.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove most of the THF and pyridine.

-

Re-dissolve the residue in ethyl acetate.

-

Wash the organic solution with saturated aqueous NH₄Cl (a mild acid wash to remove pyridine) and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

-

Purification: Purify the product via flash column chromatography.

Product Characterization and Validation

Proper analytical characterization is essential to confirm the structure and purity of the synthesized sulfonamide.

| Analytical Method | Purpose and Expected Outcome |

| ¹H and ¹³C NMR | Confirms the covalent structure. Expect characteristic shifts for the pyridine ring protons and carbons, the methyl group, and the amine fragment. |

| ¹⁹F NMR | Confirms the presence of the fluorine atom. Expect a singlet or doublet in the aryl fluoride region. |

| High-Resolution MS | Confirms the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass for the [M+H]⁺ ion. |

| HPLC/UPLC | Determines purity. A final compound for biological screening should exhibit >95% purity by UV detection at a relevant wavelength (e.g., 254 nm). |

Troubleshooting Guide

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Hydrolysis of sulfonyl chloride. 2. Poorly nucleophilic amine. 3. Insufficient base. | 1. Ensure all reagents and solvents are anhydrous. Use a fresh bottle of sulfonyl chloride. 2. Increase reaction temperature (e.g., to 40-50 °C) or use a stronger, non-nucleophilic base. 3. Increase equivalents of base to 2.5-3.0 eq. |

| Multiple Products on TLC | 1. Reaction with a di-functional amine. 2. Side reaction with a nucleophilic base (e.g., pyridine at high temp). | 1. Utilize an appropriate protecting group strategy for the second functional group. 2. Switch to a non-nucleophilic base like DIPEA and a non-reactive solvent like DCM or THF. |

| Starting Material Remains | 1. Steric hindrance around the amine. 2. Reaction has not reached completion. | 1. Increase reaction time and/or temperature. 2. Continue stirring and monitor periodically. If stalled, consider adding a catalytic amount of DMAP (for hindered amines). |

References

- Vertex AI Search. (2024).

- ChemicalBook. (n.d.). 3-Pyridinesulfonamide synthesis.

- European Journal of Chemistry. (2024).

- PrepChem.com. (n.d.). Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide.

- PMC. (n.d.).

- Royal Society of Chemistry. (2021).

- ResearchGate. (2025).

- Wiley Online Library. (2019).

- Massachusetts Institute of Technology. (2015).

- Macmillan Group - Princeton University. (2023).

- Wiley Online Library. (2019).

- Rasayan Journal of Chemistry. (2013).

- PMC. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

- Chemistry LibreTexts. (2021). Amines as Nucleophiles.

Sources

Application Notes and Protocols for the Reaction of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride with Amines

Introduction: The Significance of the Sulfonamide Bond in Modern Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] Its ability to act as a bioisostere of an amide, coupled with its unique electronic and hydrogen-bonding properties, makes it a privileged scaffold in the design of novel pharmaceuticals. The reaction of a sulfonyl chloride with a primary or secondary amine is the most common and robust method for the formation of a sulfonamide bond.[2][3] This guide provides a detailed technical overview and a general procedure for reacting 6-Fluoro-5-methylpyridine-3-sulfonyl chloride with various amines, a process of significant interest for the synthesis of complex molecules in drug discovery programs.

6-Fluoro-5-methylpyridine-3-sulfonyl chloride is a heteroaromatic sulfonyl chloride, and while the fundamental reaction with amines follows a well-established mechanism, the electronic nature of the pyridine ring and its substituents introduces specific considerations that must be addressed for successful synthesis.

Core Principles and Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the sulfonamide.

The Reaction Unveiled: A Step-by-Step Mechanistic Look

The generally accepted mechanism for the sulfonylation of amines involves a nucleophilic substitution at the sulfur center.[4]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the 6-Fluoro-5-methylpyridine-3-sulfonyl chloride. This forms a tetrahedral intermediate.

-

Chloride Elimination: The intermediate collapses, with the highly electronegative oxygen atoms facilitating the expulsion of the chloride leaving group.

-

Deprotonation: A base, either an added scavenger base or another equivalent of the amine reactant, removes a proton from the nitrogen atom to yield the final, neutral sulfonamide product and the hydrochloride salt of the base.

The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.[5]

Caption: General mechanism of sulfonamide formation.

Experimental Protocol: A General Procedure

This protocol provides a general method for the reaction of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride with a generic amine. It is important to note that optimization of reaction conditions, particularly temperature and reaction time, may be necessary for different amine substrates.

Materials and Reagents

-

6-Fluoro-5-methylpyridine-3-sulfonyl chloride

-

Amine (primary or secondary)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Experimental Workflow

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and dissolve it in the chosen anhydrous solvent (e.g., DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is particularly important for reactive amines to control the exothermicity of the reaction.

-

Base Addition: Add the tertiary amine base (1.1 - 1.5 eq.) to the cooled solution of the amine.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve the 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (1.0 - 1.2 eq.) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes. The slow addition helps to control the reaction temperature and minimize side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) two or three times.

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product is typically purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

Caption: Experimental workflow for sulfonamide synthesis.

Substrate Scope and Reactivity Considerations

The reactivity of the amine is a critical factor in the success of the sulfonylation reaction.

| Amine Type | Nucleophilicity | General Recommendations |

| Primary Aliphatic Amines | High | Reaction is typically fast. Cooling to 0 °C is recommended to control the exotherm. A standard base like triethylamine is usually sufficient. |

| Secondary Aliphatic Amines | Moderate to High | Generally react well, though steric hindrance can slow the reaction. Reaction times may need to be extended. |

| Primary Aromatic Amines (Anilines) | Low | Less nucleophilic due to the delocalization of the lone pair into the aromatic ring. May require elevated temperatures and/or a stronger, non-nucleophilic base like DIPEA. Electron-donating groups on the aniline increase reactivity, while electron-withdrawing groups decrease it. |

| Secondary Aromatic Amines | Very Low | Reaction can be challenging due to low nucleophilicity and steric hindrance. May require forcing conditions (higher temperatures, longer reaction times) and a more reactive solvent. |

Note on 6-Fluoro-5-methylpyridine-3-sulfonyl chloride: The fluorine atom is an electron-withdrawing group, which can increase the electrophilicity of the sulfonyl group, potentially making it more reactive than unsubstituted pyridinesulfonyl chlorides. However, the position of the sulfonyl group at the 3-position (a beta-position) of the pyridine ring makes it susceptible to hydrolysis by trace amounts of water. Therefore, the use of anhydrous solvents and reagents is paramount.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Inactive sulfonyl chloride (hydrolyzed).- Amine is not sufficiently nucleophilic.- Insufficiently basic conditions. | - Use fresh or properly stored sulfonyl chloride.- Increase the reaction temperature.- Use a stronger, non-nucleophilic base (e.g., DIPEA, DBU).- For very unreactive amines, consider using a catalyst like DMAP (4-dimethylaminopyridine). |

| Formation of Sulfonic Acid Byproduct | - Presence of water in the reaction mixture. | - Ensure all glassware is oven-dried.- Use anhydrous solvents and reagents.- Perform the reaction under a dry, inert atmosphere. |

| Multiple Spots on TLC (Side Products) | - Bis-sulfonylation of primary amines.- Reaction with the pyridine ring (less likely under these conditions). | - Use a slight excess of the amine relative to the sulfonyl chloride.- Add the sulfonyl chloride solution slowly to the amine solution. |

| Difficult Purification | - Co-elution of product with starting materials or byproducts. | - Optimize the mobile phase for column chromatography.- Consider an alternative purification method such as recrystallization or preparative HPLC. |

Conclusion

The reaction of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride with amines provides a reliable route to a diverse range of sulfonamides. By understanding the underlying mechanism and carefully controlling the reaction conditions, particularly with respect to the exclusion of moisture, researchers can successfully synthesize these valuable compounds for applications in drug discovery and development. The general protocol provided herein serves as a robust starting point, with the acknowledgment that optimization based on the specific properties of the amine substrate is key to achieving high yields and purity.

References

-

ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

-

Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.

-

Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

Organic Letters. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Retrieved from [Link]

-

ResearchGate. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of pyridine-2-sulfonyl chlorides as neat samples. Retrieved from [Link]

-

Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

RSC Advances. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Retrieved from

- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

Wiley Online Library. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]

-

Nature. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Retrieved from [Link]

-

ACS Publications. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

-

ResearchGate. (2007). Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing?. Retrieved from [Link]

-

ResearchGate. (n.d.). Amination of 2‐pyridine‐and 8‐quinolinesulfonic acid using R2NMgCl ⋅ LiCl. Retrieved from [Link]

-

ACS Publications. (2006). Protection of Amines by the Pyridine-2-sulfonyl Group and Its Cleavage under Mild Conditions (SmI2 or Electrolysis). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

- Google Patents. (n.d.). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.

-

Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

-

organic-chemistry.org. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the synthesis of primary aryl sulfonamide. Retrieved from [Link]

-

ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride in Drug Discovery

Executive Summary & Strategic Value

In modern medicinal chemistry, 6-Fluoro-5-methylpyridine-3-sulfonyl chloride represents a high-value "privileged scaffold" precursor.[1] Its utility extends beyond simple sulfonamide construction; it serves as a multi-functional core for fragment-based drug discovery (FBDD).[1]

Key Structural Advantages:

-

The Sulfonyl Warhead (C3): Enables rapid coupling with amines to generate sulfonamides, a pharmacophore present in over 100 FDA-approved drugs (e.g., Celecoxib, Sildenafil).

-

The Fluorine Handle (C6): Positioned ortho to the pyridine nitrogen. While metabolically stable under physiological conditions, this fluorine is activated for Nucleophilic Aromatic Substitution (SNAr) during synthesis, allowing for late-stage diversification.

-

The Methyl Group (C5): Provides steric modulation and increases lipophilicity (LogP), often improving the pharmacokinetic profile by blocking metabolic hotspots on the pyridine ring.

Critical Challenge: The C6-fluorine is highly activated by both the pyridine nitrogen and the electron-withdrawing sulfonyl group. Improper reaction conditions will lead to unintended SNAr displacement of the fluorine by the amine nucleophile , resulting in complex mixtures. This guide provides protocols specifically designed to control this reactivity.

Chemical Properties & Handling[2][3][4][5]

| Property | Data | Notes |

| CAS Number | 2385664-12-8 | |

| Molecular Weight | 209.63 g/mol | |

| Appearance | White to off-white solid | |

| Storage | -20°C, Inert Atmosphere | Highly hygroscopic.[1] Hydrolyzes to sulfonic acid upon moisture exposure. |

| Solubility | DCM, THF, EtOAc, MeCN | Reacts violently with DMSO/DMF (exothermic decomposition possible). |

| Stability | Labile | Must be used immediately upon opening or stored in a desiccator. |

Handling Protocol

-

Atmosphere: Always handle under Nitrogen or Argon.[2]

-

Solvents: Use only anhydrous solvents (water content < 50 ppm).

-

Weighing: Weigh quickly in a glovebox or use a pre-tared septa-sealed vial.[1] Do not expose to humid air for >2 minutes.

Reaction Pathways & Reactivity Map

The following diagram illustrates the "Ambivalent Electrophilicity" of this scaffold. The sulfonyl chloride is the primary electrophile (Kinetic Product), while the C6-fluorine is the secondary electrophile (Thermodynamic/Side Product).

Caption: Path A represents the desired chemoselective sulfonylation. Path B highlights the risk of fluorine displacement.

Experimental Protocols

Protocol A: Chemoselective Sulfonamide Synthesis (Standard)

Use this protocol for standard library generation where the Fluorine atom must be retained.

Reagents:

-

Substrate: 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (1.0 equiv)[1]

-

Nucleophile: Amine (1.0 - 1.1 equiv)[1]

-

Base: Pyridine (3.0 equiv) or DIPEA (2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the sulfonyl chloride (1.0 equiv) and dissolve in anhydrous DCM (0.1 M concentration).

-

Cooling (CRITICAL): Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses the SNAr reaction at the C6-position.[1]

-

Amine Addition:

-

Mix the Amine (1.0 equiv) and Base (Pyridine/DIPEA) in a separate vial with minimal DCM.

-

Add this mixture dropwise to the sulfonyl chloride solution over 10 minutes.

-

-

Reaction: Stir at 0°C for 1 hour. Monitor by TLC or LCMS.

-

Note: Do not let the reaction warm to room temperature unless conversion is incomplete after 2 hours.

-

-

Quench: Add saturated aqueous NH₄Cl (cold).

-

Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[3]

-

Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validating Check:

-

LCMS Signal: Look for [M+H]⁺ corresponding to the sulfonamide.

-

Warning Signal: If you see a mass of [M+H]⁺ + (Amine Mass) - (HF), you have displaced the fluorine. Repeat reaction at -10°C or -78°C.

Protocol B: "One-Pot" Sequential Functionalization (Library Expansion)

Use this protocol to deliberately displace the fluorine after sulfonamide formation, creating 2,5-diamino-pyridine derivatives.[1]

Reagents:

-

Amine 1 (Sulfonamide formation)

-

Amine 2 (SNAr displacement)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: DMF or DMSO[1]

Methodology:

-

Step 1 (Sulfonylation): Follow Protocol A using Amine 1. Isolate the crude intermediate.

-

Step 2 (SNAr): Dissolve the intermediate in DMF (0.2 M).

-

Addition: Add Amine 2 (1.5 equiv) and K₂CO₃.

-

Heating: Heat to 80°C - 100°C for 4–12 hours.

-

Workup: Dilute with water/EtOAc. Wash extensively with water to remove DMF.

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Low Yield / Starting Material Remaining | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry. Use fresh sulfonyl chloride. Check solvent water content. |

| Side Product: [M+H] = Target + Amine - HF | SNAr Displacement of Fluorine | Lower temperature (0°C |

| Side Product: Sulfonic Acid | Moisture ingress | Flame dry glassware. Use septa. Do not use old reagent. |

| Reaction turns black/tarry | Pyridine ring decomposition | Avoid strong Lewis acids. Keep temperature < 40°C during concentration. |

Workflow Visualization

Caption: Operational workflow for minimizing side reactions during sulfonamide synthesis.

References

-

Review of Sulfonamide Synthesis: Youn, S. W., et al. "Recent advances in synthesis of sulfonamides."[8] Chemistry & Biology Interface, 2018, 8(4), 194-204.[8]

-

Stability of Pyridine Sulfonyl Chlorides: Chernyshev, V. V., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." Chemistry - A European Journal, 2022.

-

Late-Stage Functionalization of Sulfonamides: Cornella, J., et al. "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4."[1] Angewandte Chemie Int. Ed., 2018.[8][9]

-

Pyridine Scaffold in Drug Discovery: Altaf, A. A., et al. "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities."[9] Journal of Chemistry, 2015.

-

Chemical Property Data: ChemicalBook Entry for 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (CAS 2385664-12-8).[1]

Sources

- 1. 128583-07-3|6-Fluoropyridine-2-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 6. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 7. books.rsc.org [books.rsc.org]

- 8. cbijournal.com [cbijournal.com]

- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Functionalization of the pyridine ring in 6-Fluoro-5-methylpyridine-3-sulfonyl chloride

This guide outlines the strategic functionalization of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (CAS 886371-78-0) . It is designed for medicinal chemists requiring high-fidelity protocols for library generation and lead optimization.

Executive Summary & Reactivity Profile

6-Fluoro-5-methylpyridine-3-sulfonyl chloride is a high-value "tri-vector" scaffold. Its utility lies in the orthogonal reactivity of its three functional handles, allowing for the sequential construction of complex bioactive molecules (e.g., PARP inhibitors, ion channel modulators).

The Tri-Vector Reactivity Landscape

The molecule presents three distinct sites for modification, ranked by reactivity order:

-

Vector A (C3-Sulfonyl Chloride): The most electrophilic site. Must be functionalized first. Prone to hydrolysis; reacts rapidly with nucleophiles (amines, alcohols) to form stable sulfonamides or sulfonates.

-

Vector B (C6-Fluorine): A "masked" electrophile. The electron-withdrawing nature of the pyridine nitrogen and the C3-sulfonyl group activates this position for Nucleophilic Aromatic Substitution (SNAr).

-

Vector C (C5-Methyl): A benzylic-like carbon. Stable during Vectors A and B transformations. Can be functionalized late-stage via radical halogenation or oxidation.

Figure 1: Orthogonal reactivity map identifying the three functionalization vectors.

Primary Workflow: The "Anchor" Reaction (Sulfonylation)

Objective: Stabilize the labile sulfonyl chloride into a robust sulfonamide. Criticality: High. The sulfonyl chloride is moisture-sensitive. This step should be performed under anhydrous conditions immediately upon opening the reagent vessel.

Protocol A: Anhydrous Sulfonamide Synthesis

Targeting Vector A (C3)

Reagents:

-

Substrate: 6-Fluoro-5-methylpyridine-3-sulfonyl chloride (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N2).

-

Solvation: Dissolve the amine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM (0.2 M concentration relative to sulfonyl chloride). Cool to 0°C in an ice bath.

-

Addition: Dissolve 6-Fluoro-5-methylpyridine-3-sulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Why? Dropwise addition prevents localized heating and suppresses the formation of disulfonimides (a common side product with primary amines).

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (observe disappearance of chloride, appearance of M+H sulfonamide).

-

Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove excess amine/base), sat. NaHCO3, and Brine.[1] Dry over Na2SO4.

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Self-Validating Checkpoint:

-

Success: LC-MS shows a single peak with mass corresponding to [M+H] of the sulfonamide.

-

Failure (Hydrolysis): Presence of a peak corresponding to the sulfonic acid (Mass = Substrate - Cl + OH). Cause: Wet solvent or atmospheric moisture.

Secondary Workflow: SNAr Diversification

Objective: Exploit the electron-deficient nature of the pyridine ring to displace the C6-Fluorine. Mechanism: The 3-sulfonamide group (formed in Step 1) acts as a meta-electron-withdrawing group (EWG), working in concert with the pyridine nitrogen to activate the C6 position.

Protocol B: C6-Displacement with Amines/Alkoxides

Targeting Vector B (C6)

Reagents:

-

Substrate: 6-Fluoro-5-methylpyridine-3-sulfonamide derivative (from Protocol A)

-

Nucleophile: Cyclic amine (e.g., morpholine, piperazine) or Alkoxide

-

Base: K2CO3 (3.0 eq) or Cs2CO3 (for sluggish nucleophiles)

-

Solvent: DMSO or DMF (Polar Aprotic is essential)

Step-by-Step Methodology:

-

Setup: In a reaction vial, combine the sulfonamide substrate (1.0 eq), nucleophile (1.2–1.5 eq), and K2CO3 (3.0 eq).

-

Solvent: Add DMSO (0.5 M concentration).

-

Reaction: Heat to 80°C–100°C for 4–12 hours.

-

Note: While 2-fluoropyridines often react at mild temperatures, the 3-sulfonamide substituent creates steric bulk and electronic deactivation compared to a nitro group. Heating is usually required.[2]

-

-

Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates. Filter and wash with water.[3] If no precipitate, extract with Ethyl Acetate.

Table 1: Nucleophile Reactivity & Conditions

| Nucleophile Class | Example | Base | Temp (°C) | Time (h) | Expected Yield |

| Cyclic Amines | Morpholine, Piperidine | K2CO3 | 80 | 4-6 | 85-95% |

| Primary Amines | Benzylamine | Cs2CO3 | 100 | 12 | 70-85% |

| Alkoxides | Sodium Methoxide | NaH (pre-form) | 60 | 2-4 | 80-90% |

| Thiols | Thiophenol | K2CO3 | RT-50 | 1-2 | >90% |

Advanced Workflow: Methyl Functionalization

Objective: Functionalize the C5-Methyl group after the ring is stable. Warning: Do not attempt this on the sulfonyl chloride starting material.

Protocol C: Radical Bromination (Wohl-Ziegler)

Targeting Vector C (C5)

To access benzylic amines or ethers, the methyl group must first be brominated.

-

Reagents: Sulfonamide substrate (1.0 eq), NBS (N-Bromosuccinimide, 1.1 eq), AIBN (catalytic) or Benzoyl Peroxide.

-

Solvent: CCl4 or Trifluorotoluene (greener alternative).

-

Conditions: Reflux (80°C) for 2–6 hours.

-

Outcome: Yields the 5-(bromomethyl) derivative. This intermediate is highly reactive and should be reacted immediately with a nucleophile (e.g., amine/azide) to form the final library compound.

Library Generation Logic (Visualized)

The following diagram illustrates the sequential logic for generating a diverse library from this single scaffold.

Figure 2: Sequential workflow for library generation. Step 1 stabilizes the core; Step 2 introduces diversity.

References

-

Reactivity of Sulfonyl Chlorides

-

SNAr on Fluoropyridines

-

Chemistry LibreTexts. (2025). "Nucleophilic Aromatic Substitution". [Link]

-

-

Drug Discovery Applications

-

Scott, J.S., et al. (2024). "Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574)". Journal of Medicinal Chemistry. [Link]

-

-

Fluorinated Heterocycles in Medicine

Sources

- 1. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. d-nb.info [d-nb.info]

- 5. mdpi.com [mdpi.com]

- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Improving Yields in 6-Fluoro-5-methylpyridine-3-sulfonyl Chloride Coupling Reactions

Welcome to the technical support center dedicated to enhancing the success of your coupling reactions with 6-Fluoro-5-methylpyridine-3-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions performed with 6-Fluoro-5-methylpyridine-3-sulfonyl chloride?

A: 6-Fluoro-5-methylpyridine-3-sulfonyl chloride is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions. The two most prominent applications are:

-

Suzuki-Miyaura Coupling: To form carbon-carbon bonds, typically with boronic acids or their derivatives. This is a powerful method for constructing biaryl or aryl-heteroaryl structures.

-

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines. This reaction is fundamental for the synthesis of arylamines, which are prevalent in pharmaceuticals.[1][2]

Q2: My 6-Fluoro-5-methylpyridine-3-sulfonyl chloride starting material appears degraded. What are the likely causes and how can I prevent this?

A: This reagent is highly sensitive to moisture.[3][4] Degradation is most often due to hydrolysis, where water reacts with the sulfonyl chloride to form the corresponding sulfonic acid.[3][5]

Prevention Strategies:

-

Storage: Always store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] A desiccator is also recommended.

-

Handling: Use anhydrous solvents and glassware.[3] Weigh out the required amount quickly and in a dry environment (e.g., a glovebox or under a stream of inert gas).

-

Purchasing: Source high-purity starting material from a reliable supplier who provides proper packaging and documentation.[4]

Q3: I am observing significant hydrolysis of my sulfonyl chloride during the reaction workup. How can I minimize this?

A: Aqueous workups can be challenging due to the water-reactivity of the sulfonyl chloride.[6][7]

Mitigation Techniques:

-

Cold Quenching: Pour the reaction mixture onto ice or into cold brine to slow down the rate of hydrolysis.[5][6]

-

Rapid Extraction: Promptly extract your product into an organic solvent to minimize contact time with the aqueous phase.[6]

-

Precipitation: For some aryl sulfonyl chlorides with low water solubility, quenching with cold water can lead to precipitation of the product, which can protect it from extensive hydrolysis.[8]

Troubleshooting Guide: Low Yields and Side Reactions

This section provides a more in-depth analysis of specific problems you might encounter, along with actionable solutions.

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Low yields in Suzuki-Miyaura coupling are a frequent challenge. The problem often lies with the catalyst, reagents, or reaction conditions.[9]

Potential Causes & Solutions

| Potential Cause | Explanation & Troubleshooting Steps |

| Catalyst/Ligand Inactivity | The palladium catalyst can be deactivated by oxygen.[9] Phosphine ligands are also susceptible to oxidation.[9] Action: • Ensure all solvents are thoroughly degassed.[9] • Assemble the reaction under an inert atmosphere (nitrogen or argon). • Use fresh, high-quality palladium precatalysts and ligands.[9] Consider using more robust Buchwald-type ligands.[10] |

| Ineffective Base | The base is crucial for activating the boronic acid for transmetalation.[11] The choice of base can significantly impact the reaction rate and yield.[11] Action: • Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[11][12][13] • Ensure the base is anhydrous and of high purity. |